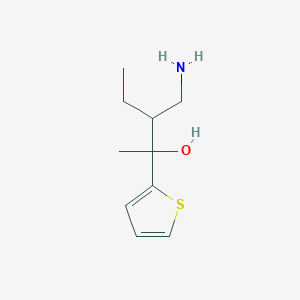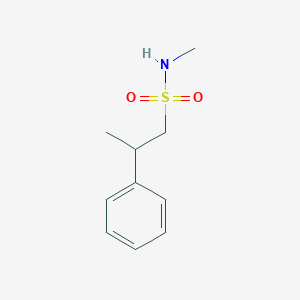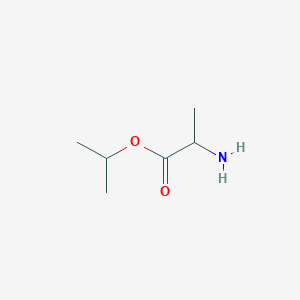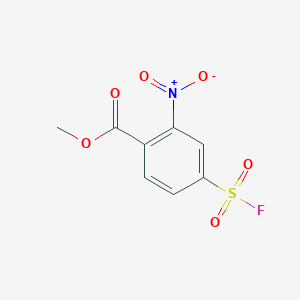
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride is a versatile chemical compound with the molecular formula C10H18Cl2N2 and a molecular weight of 237.1693 . This compound is widely used in various scientific research fields due to its unique properties, making it ideal for applications in drug synthesis, catalysis, and organic chemistry studies.
Méthodes De Préparation
The synthesis of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from pyridine derivatives. The tert-butyl group is introduced at the 5-position of the pyridine ring, followed by the addition of a methanamine group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, it serves as a catalyst in chemical reactions, improving the efficiency and selectivity of various processes.
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(5-Tert-butylpyridin-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
1-(5-Tert-butylpyridin-2-yl)ethanamine: This compound has an ethyl group instead of a methanamine group, leading to different chemical properties and applications.
1-(5-Tert-butylpyridin-2-yl)acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18Cl2N2 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
(5-tert-butylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-9(6-11)12-7-8;;/h4-5,7H,6,11H2,1-3H3;2*1H |
Clé InChI |
SOGKEUIEVOXDLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
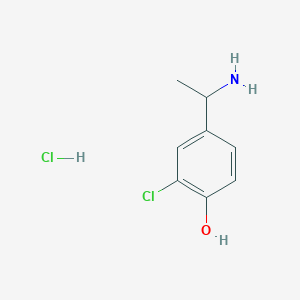

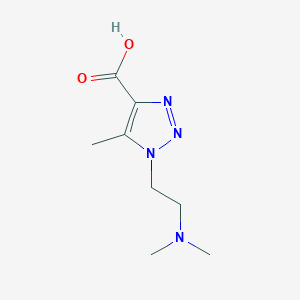
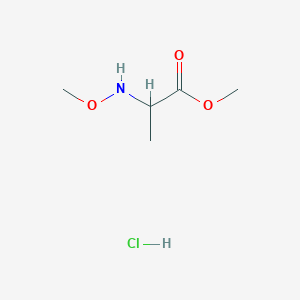
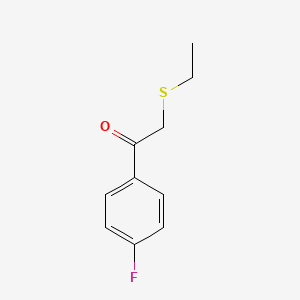
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
